3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of piperazine, pyridazine, and piperidine rings, along with a thiophene moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound inhibits the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the piperazine ring: Starting with a suitable piperazine derivative, the methylsulfonyl group is introduced via sulfonation.
Synthesis of the pyridazine ring: The thiophene moiety is attached to the pyridazine ring through a coupling reaction.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridazine-thiophene intermediate.
Final coupling: The piperazine and piperidine intermediates are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: Various substitution reactions can take place on the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or alkylation reagents are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis for creating more complex molecules. Biology : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry : It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine analogs: Compounds with slight modifications in the piperazine, pyridazine, or piperidine rings.
Thiophene-containing pyridazines: Compounds with similar thiophene and pyridazine moieties but different substituents.
Uniqueness:
- The combination of piperazine, pyridazine, and piperidine rings with a thiophene moiety makes this compound unique.
- Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMOCXJFADJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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